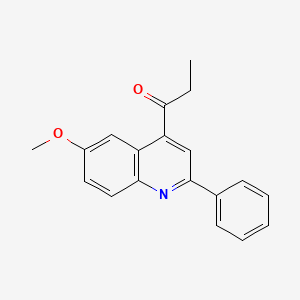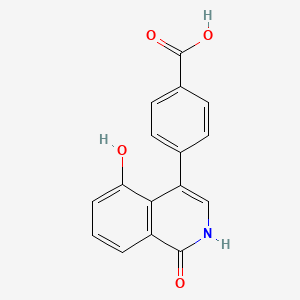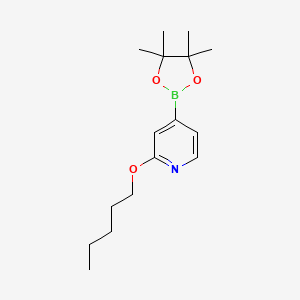![molecular formula C16H9N3O3 B11842035 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 141717-44-4](/img/structure/B11842035.png)
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique structure combining an indene moiety with a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrophenylhydrazine with indanone derivatives under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Applications De Recherche Scientifique
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects is primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indeno-pyrazole core structure allows for binding to specific molecular targets, influencing pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one can be compared to other similar compounds such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring and nitro groups, but with different substituents and additional heterocyclic rings, leading to distinct properties and applications.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another compound with a pyrazole core, but with a tetrazole ring, which imparts unique energetic properties.
The uniqueness of this compound lies in its specific structural combination of an indene and pyrazole ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
141717-44-4 |
|---|---|
Formule moléculaire |
C16H9N3O3 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H |
Clé InChI |
KKYYBRRPIZRIEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=NN3C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)

